molecular formula C10H7ClF2O3 B12439329 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid

Cat. No.: B12439329
M. Wt: 248.61 g/mol
InChI Key: CHRACTNYZGBMOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H7ClF2O3

Molecular Weight

248.61 g/mol

IUPAC Name

3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)

InChI Key

CHRACTNYZGBMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F

Origin of Product

United States

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